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Compound of Interest

Compound Name: 4-Quinazolinecarbonitrile

Cat. No.: B1212267

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Quinazolinecarbonitrile is a heterocyclic organic compound featuring a quinazoline core
functionalized with a nitrile group at the 4-position. The quinazoline scaffold is a privileged
structure in medicinal chemistry, forming the backbone of numerous compounds with a wide
array of biological activities, including anticancer, antimicrobial, and anti-inflammatory
properties. The electron-withdrawing nature of the nitrile group at the 4-position significantly
influences the chemical reactivity of the quinazoline ring, making it a key synthon for the
development of novel therapeutic agents. This technical guide provides a comprehensive
overview of the core physicochemical properties of 4-quinazolinecarbonitrile, detailed
experimental protocols for their determination, and a visualization of its chemical reactivity.

Core Physicochemical Properties

Quantitative data on the physicochemical properties of 4-quinazolinecarbonitrile are essential
for predicting its behavior in biological systems and for guiding drug design and development
processes. While experimental data for this specific compound is limited in the public domain,
predicted values provide useful estimates.
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Property Value (Predicted) Source(s)
Molecular Formula CoHsN3 [1]
Molecular Weight 155.16 g/mol [1]

Melting Point Data not available

Boiling Point Data not available

pKa Data not available

logP Data not available

Solubility Data not available

Note: The lack of available experimental data highlights an opportunity for further research to

characterize this compound fully.

Experimental Protocols

Detailed methodologies for the synthesis of 4-quinazolinecarbonitrile and the determination

of its key physicochemical properties are outlined below. These protocols are based on

established methods for similar heterocyclic compounds.

Synthesis of 4-Quinazolinecarbonitrile

One established method for the synthesis of 4-quinazolinecarbonitrile involves the reaction of

quinazoline 3-oxide with hydrogen cyanide.[2] An alternative synthesis is the oxidation of 4-

cyano-3,4-dihydroquinazoline with potassium ferricyanide in an alkaline medium.[2]

Materials:

Quinazoline 3-oxide

Hydrogen cyanide (or a cyanide salt with a proton source)

Solvent (e.g., a suitable organic solvent)

Reaction vessel
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Stirring apparatus

Purification setup (e.g., column chromatography or recrystallization)

Procedure:

Dissolve quinazoline 3-oxide in a suitable solvent in a reaction vessel equipped with a stirrer.

Carefully add hydrogen cyanide to the solution. The reaction should be carried out in a well-
ventilated fume hood due to the high toxicity of hydrogen cyanide.

Stir the reaction mixture at a controlled temperature for a specified duration to ensure the
completion of the reaction.

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer
Chromatography (TLC).

Upon completion, quench the reaction and remove the solvent under reduced pressure.

Purify the crude product using column chromatography or recrystallization to obtain pure 4-
quinazolinecarbonitrile.

Characterize the final product using spectroscopic methods (e.g., NMR, IR, and Mass
Spectrometry) to confirm its identity and purity.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Method

Finely powder a small, dry sample of 4-quinazolinecarbonitrile.

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube in a melting point apparatus.

Heat the apparatus at a rate of 10-20 °C/minute for a preliminary determination.[3]
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e For an accurate measurement, repeat the process with a fresh sample, heating rapidly to
about 15-20 °C below the approximate melting point, and then reduce the heating rate to 1-2
°C/minute.

o Record the temperature at which the first liquid appears and the temperature at which the
entire sample becomes liquid. This range represents the melting point.

Determination of pKa

The acid dissociation constant (pKa) is critical for understanding the ionization state of a
compound at physiological pH.

Methodology: Potentiometric Titration[4]

o Prepare a standard solution of 4-quinazolinecarbonitrile of known concentration in a
suitable solvent (e.g., a mixture of water and a co-solvent like DMSO if solubility is low).

o Calibrate a pH meter with standard buffer solutions.

« Titrate the sample solution with a standardized solution of a strong acid (e.g., HCI) or a
strong base (e.g., NaOH), adding the titrant in small, known increments.

e Record the pH of the solution after each addition of the titrant.
o Plot the pH versus the volume of titrant added to generate a titration curve.

e The pKa can be determined from the inflection point of the sigmoid curve, which corresponds
to the pH at the half-equivalence point.[4]

Determination of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key
determinant of its membrane permeability.

Methodology: Shake-Flask Method[5]

o Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g.,
phosphate-buffered saline, pH 7.4).
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Dissolve a precisely weighed amount of 4-quinazolinecarbonitrile in a known volume of
one of the phases.

Add a known volume of the other phase to a separatory funnel.

Shake the funnel for a set period (e.g., 1 hour) to allow for the partitioning of the compound
between the two phases.[5]

Allow the two phases to separate completely.

Determine the concentration of 4-quinazolinecarbonitrile in each phase using a suitable
analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
detection.[6]

Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol
phase to the concentration in the agueous phase.

Determination of Aqueous Solubility
Solubility is a critical factor influencing a drug's absorption and bioavailability.

Methodology: Equilibrium Shake-Flask Method[7][8]

Add an excess amount of solid 4-quinazolinecarbonitrile to a known volume of a specified
aqueous medium (e.g., water or a buffer at a relevant pH) in a sealed vial.

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.qg.,
24-48 hours) to ensure equilibrium is reached.

After equilibration, separate the undissolved solid from the solution by filtration or
centrifugation.

Determine the concentration of the dissolved 4-quinazolinecarbonitrile in the clear
supernatant or filtrate using a validated analytical method, such as HPLC-UV.

The measured concentration represents the equilibrium solubility of the compound under the
specified conditions.
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Chemical Reactivity and Experimental Workflow

The 4-position of the quinazoline ring in 4-quinazolinecarbonitrile is highly susceptible to
nucleophilic attack.[2] This reactivity is a key feature for the chemical derivatization of this
scaffold.

Reaction with Nucleophiles

4-Quinazolinecarbonitrile readily reacts with various nucleophiles, such as active methylene
compounds and ketones, in the presence of a base.[2] The nucleophile attacks the electron-
deficient C4 position, leading to the displacement of the nitrile group or addition-elimination
reactions. This reactivity provides a versatile platform for synthesizing a diverse library of 4-
substituted quinazoline derivatives.

Workflow for Nucleophilic Substitution on 4-Quinazolinecarbonitrile

Start: 4-Quinazolinecarbonitrile

Final Product:
4-Substituted Quinazoline

Purification
(e.g., Column Chromatography)

Reaction Mixture
(Solvent, Controlled Temp.)

Aqueous Workup
& Extraction

Nucleophile (e.g., Ketone)
+Base (.g., NaOH)

Click to download full resolution via product page

Caption: Nucleophilic substitution workflow on 4-quinazolinecarbonitrile.

Conclusion

4-Quinazolinecarbonitrile is a valuable building block in medicinal chemistry due to the
reactive nature of its C4 position. While specific experimental data on its physicochemical
properties are not readily available, this guide provides a framework for its synthesis and
characterization based on established methodologies for related compounds. The detailed
experimental protocols and the visualized workflow for its derivatization offer a practical
resource for researchers aiming to explore the therapeutic potential of novel 4-substituted
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quinazoline derivatives. Further experimental investigation into the core physicochemical
properties of 4-quinazolinecarbonitrile is warranted to build a more complete profile of this
important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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